5H-chromeno[4,3-d]pyrimidin-2-amine
Description
Significance of Fused Heterocyclic Systems in Contemporary Medicinal Chemistry
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are a cornerstone of modern medicinal chemistry. airo.co.in These structures are prevalent in a vast number of pharmaceutical agents due to their ability to present a rigid, three-dimensional arrangement of functional groups that can interact with high specificity and potency at biological targets. airo.co.inijprajournal.com The structural complexity and diversity of fused heterocycles allow for the fine-tuning of physicochemical properties, which is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.
Over 85% of physiologically active drugs contain at least one heterocyclic structure, with nitrogen-containing heterocycles being particularly prominent. nih.gov The fusion of different heterocyclic rings can lead to novel compounds with unique biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in This approach allows medicinal chemists to explore a greater chemical space and develop new therapeutic agents to address unmet medical needs, including the challenge of drug resistance. airo.co.innih.gov
Overview of Chromene and Pyrimidine (B1678525) Scaffolds in Bioactive Compound Discovery
The chromenopyrimidine framework is derived from two well-established and biologically significant scaffolds: chromene and pyrimidine.
The chromene , or benzopyran, scaffold is a heterocyclic system consisting of a benzene (B151609) ring fused to a pyran ring. mdpi.comresearchgate.net This motif is found in a variety of natural products, including alkaloids, flavonoids, and tocopherols, and is recognized for its broad spectrum of pharmacological activities. researchgate.netorientjchem.org Chromene derivatives have been investigated for their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral agents. mdpi.comorientjchem.orgresearchgate.net The lipophilic nature of the chromene nucleus often contributes to good membrane permeability, a desirable characteristic for drug candidates. researchgate.net
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. researchgate.netresearchgate.net This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. bohrium.com Pyrimidine derivatives exhibit a wide array of biological effects and are found in numerous clinically used drugs for treating cancer, viral infections, and bacterial diseases. bohrium.comjclmm.comnih.gov
Rationale for Academic Research on 5H-Chromeno[4,3-d]pyrimidin-2-amine
The rationale for investigating this compound and its derivatives stems from the principle of molecular hybridization. By fusing the chromene and pyrimidine rings, researchers aim to create novel chemical entities that may exhibit synergistic or unique biological activities not present in the individual components. researchgate.net
Given that both chromenes and pyrimidines are known to possess significant antimicrobial and anticancer properties, the resulting chromenopyrimidine scaffold is a promising template for the discovery of new therapeutic agents in these areas. nih.govresearchgate.net Academic research is focused on the synthesis of various derivatives of the this compound core, followed by systematic evaluation of their biological activities. For instance, studies have explored the synthesis of 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives and evaluated their in vitro cytotoxicity against cancer cell lines and their antimicrobial properties. researchgate.net This research is driven by the continuous need for new bioactive compounds to combat drug-resistant pathogens and to develop more effective and selective cancer therapies. researchgate.netajol.info
Research Findings on Chromenopyrimidine Derivatives
Several studies have synthesized and evaluated derivatives of the chromenopyrimidine scaffold, revealing a range of biological activities.
Table 1: Reported Biological Activities of Chromenopyrimidine Derivatives
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amines | Antimicrobial, In vitro cytotoxicity | Moderate antimicrobial activity against Gram-positive bacteria. Inactive against HeLa cell lines compared to standard. | researchgate.net |
| 5H-chromeno[2,3-d]pyrimidines | Antibacterial, Antioxidant | Some derivatives showed significant antibacterial and antioxidant potential. | ajol.info |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amines | Cytotoxicity | One derivative exhibited micromolar cytotoxic activity against several human tumor cell lines. | scirp.orgscirp.org |
| Chromenopyrimidines | Antimicrobial | Some compounds displayed good potency against various bacterial species. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5H-chromeno[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYGNXXTXGESQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5h Chromeno 4,3 D Pyrimidin 2 Amine and Its Derivatives
General Synthetic Strategies for Chromenopyrimidine Ring Systems
The construction of the chromenopyrimidine skeleton can be achieved through diverse and efficient chemical reactions. These strategies are often designed to allow for the introduction of various substituents, providing access to a wide range of derivatives.
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of chromenopyrimidine systems.
One notable approach involves a three-component reaction between 3-formylchromones, heterocyclic ketene (B1206846) aminals (HKAs), and amidine hydrochlorides. rsc.org This method facilitates the construction of highly functionalized 5H-chromeno[4,3-d]pyrimidines through a novel cascade process. rsc.org Similarly, a one-pot, three-component procedure using 3-formylchromones, 1,1-enediamines (EDAMs), and various alcohols or amines provides an efficient route to related chromeno[4,3-b]pyridines. acs.org
Microwave-promoted MCRs offer a catalyst-free and solvent-free alternative, as demonstrated in the reaction of 3-formylchromones, amines, and paraformaldehyde to yield 5H-chromeno[2,3-d]pyrimidin-5-one derivatives. researchgate.netacs.org Another example is the transformation of salicylaldehyde, a malononitrile (B47326) dimer, and nitromethane (B149229) in DMSO at room temperature to produce 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. mdpi.com The choice of acid catalyst can also selectively direct the outcome of MCRs, as seen in the synthesis of triaryl pyridines and pyrimidines from ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS). nih.gov
Table 1: Examples of Multicomponent Reactions for Chromenopyrimidine Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Formylchromones, Heterocyclic Ketene Aminals | Amidine hydrochlorides | Highly functionalized 5H-chromeno[4,3-d]pyrimidines | rsc.org |
| 3-Formylchromones, Amines | Paraformaldehyde, Microwave, Solvent-free | 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives | researchgate.netacs.org |
| Salicylaldehyde, Malononitrile dimer | Nitromethane, DMSO, Room temperature | 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | mdpi.com |
| Aromatic Ketones, Aromatic Aldehydes | Hexamethyldisilazane (HMDS), Acid catalyst, Microwave | 2,4,6-Triaryl Pyridines or Pyrimidines | nih.gov |
Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations where the subsequent reaction is a result of the functionality formed in the previous step. These are particularly powerful for building fused heterocyclic systems like chromenopyrimidines.
A prime example is the multicomponent reaction of 3-formylchromones with HKAs and amidine hydrochlorides, which proceeds via a cascade involving a ring-opening and a 1,3-H shift, forming three new bonds in one pot. rsc.orgresearchgate.net Another cascade sequence involves a Knoevenagel condensation, followed by an intramolecular Michael addition and ring-opening, which is initiated by reacting 3-formylchromones with specific N-substituted sulfonamides. researchgate.net These elegant reaction sequences provide rapid access to complex molecular architectures from relatively simple precursors. researchgate.net
Cyclization and condensation reactions are fundamental to the formation of the pyrimidine (B1678525) ring onto a pre-existing chromene core. An efficient approach to novel 5H-chromeno[2,3-d]pyrimidine derivatives involves treating 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate (B1210297) under microwave irradiation. scielo.org.za The proposed mechanism involves nucleophilic addition followed by an intramolecular cyclization of an amino group onto a nitrile. scielo.org.za
Another powerful method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl₃). d-nb.info This reaction is suggested to proceed through a tandem intramolecular Pinner/Dimroth rearrangement to afford chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones in high yields. d-nb.info Intramolecular oxidative cyclization is another strategy used, for instance, to convert 5H-chromeno[2,3-b]pyridines into more complex fused systems. nih.gov
Specific Synthetic Pathways to the 5H-Chromeno[4,3-d]pyrimidin-2-amine Core Structure
The direct synthesis of the this compound core and its derivatives has been accomplished through multi-step organic synthesis. researchgate.netresearchgate.net A key strategy involves the construction of the fused pyrimidine ring onto a chromene precursor.
One of the most direct and versatile methods reported is the three-component cascade reaction utilizing 3-formylchromones, heterocyclic ketene aminals (HKAs), and amidine hydrochlorides. rsc.org This protocol allows for the formation of the 5H-chromeno[4,3-d]pyrimidine scaffold with high functionalization. The reaction is notable for its operational simplicity and the formation of multiple bonds in a single step. rsc.org
Table 2: Specific Synthesis of the 5H-Chromeno[4,3-d]pyrimidine Core
| Precursors | Key Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 3-Formylchromones | Heterocyclic ketene aminals (HKAs), Amidine hydrochlorides | Multicomponent cascade reaction | Highly functionalized 5H-chromeno[4,3-d]pyrimidines | rsc.org |
| Chromene precursor | Not specified in detail | Multi-step organic synthesis | 4-Aryl-5H-chromeno[4,3-d]pyrimidin-2-amine | researchgate.netresearchgate.net |
Derivatization Strategies and Analogue Synthesis of this compound
Once the core heterocyclic system is established, further modifications can be made to synthesize a variety of analogues. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds for various applications.
A series of 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives has been synthesized and studied. researchgate.netresearchgate.net The general approach is a multi-step synthesis where the aryl group at the 4-position is introduced, often by incorporating an appropriately substituted starting material in the reaction sequence. For example, derivatives containing chloro, fluoro, and trifluoromethyl groups on the 4-aryl substituent have been prepared to investigate their biological properties. researchgate.net The synthesis of these analogues typically starts from substituted 2-amino-4H-chromene precursors, which are then cyclized to form the desired pyrimidine ring. d-nb.inforesearchgate.net
Table 3: Synthesis of 4-Aryl-5H-chromeno[4,3-d]pyrimidin-2-amine Derivatives
| Synthetic Approach | Key Features | Target Compounds | Reference |
|---|---|---|---|
| Multi-step organic synthesis | Introduction of various aryl groups at the C4-position | 4-Aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives | researchgate.netresearchgate.net |
| Cyclization of 2-amino-4-aryl-4H-chromene precursors | Use of precursors with pre-installed aryl groups | 4-Aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives with substituents like -Cl, -F, -CF₃ | researchgate.net |
Synthesis of 4-Imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine Derivatives
A notable synthetic pathway to produce 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives has been developed, involving a four-step process. scirp.org This method utilizes 2-amino-4H-chromene as a key starting material. scirp.orgscirp.org The synthesis includes a step that employs microwave dielectric heating, highlighting a move towards more efficient and modern synthetic techniques. scirp.org
The general synthetic scheme commences with the transformation of the 2-amino function of a 2-amino-4H-chromen-4-carbonitrile platform into an imidate. scirp.orgscirp.org This is achieved by reacting the starting material with ethyl orthoformate in the presence of a catalytic amount of glacial acetic acid under microwave irradiation. scirp.org The resulting imidate is then subjected to an aza-annulation reaction with hydrazine (B178648) to yield the final 4-imino-4,5-dihydro-3H-chromeno[2,3-d]pyrimidin-3-amine derivatives. scirp.org The structural identities of the synthesized compounds are rigorously confirmed through FT-IR, NMR, and mass spectroscopy. scirp.org
In a related study, N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were synthesized in a five-step process, which also incorporated two steps utilizing microwave dielectric heating. nih.govmdpi.com
Synthesis of Dialkyl (4-Amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates
A novel series of dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates has been designed and synthesized, showcasing the integration of chromene, pyrimidine, and phosphonate (B1237965) moieties into a single molecular entity. exlibrisgroup.comresearchgate.netnih.gov This innovative approach aims to leverage the combined chemical properties of these three components. The synthesis of these compounds has been reported as a one-pot, three-component reaction. researchgate.net
The general synthetic strategy involves the reaction of 3-(4-amino-3-fluorobenzyl)-N-methylbenzamide with various substituted aromatic aldehydes and a dialkyl phosphite. researchgate.net This reaction is conducted under solvent-free conditions at a temperature of 40–50 °C, utilizing nano Sb2O3 as a catalyst. researchgate.net This method has been shown to produce high isolated product yields, ranging from 85–95%, within a relatively short reaction time of 30–60 minutes. researchgate.net
Design and Synthesis of Analogs Incorporating Specific Substituent Groups (e.g., chloro, fluoro, trifluoromethyl)
The synthesis of chromeno[4,3-d]pyrimidine analogs bearing specific substituent groups such as chloro, fluoro, and trifluoromethyl has been a focus of research to explore the impact of these groups on the properties of the core structure. researchgate.netgrafiati.com These syntheses are typically multi-step organic processes. researchgate.net For instance, novel chromeno[2,3-d]pyrimidine derivatives containing these electron-withdrawing groups have been successfully synthesized and characterized. researchgate.net
Another study details the synthesis of twelve 2,5-substituted 4-(trifluoromethyl)-spirochromeno[4,3-d]pyrimidines. nih.gov The synthesis of nine of these derivatives was achieved through the cyclocondensation of 2,2,2-trifluoro-1-(4-methoxyspiro[chromene-2,1'-cycloalkane]-3-yl)ethanones with amidine salts. nih.gov This reaction yielded the desired products in good to excellent yields, ranging from 60-95%. nih.gov Subsequently, a Clauson-Kaas reaction was employed to convert the 2-(amino)-4-(trifluoromethyl)-chromeno[4,3-d]pyrimidines into their corresponding 2-(pyrrol-1-yl) derivatives. nih.gov
Functionalization at Various Positions of the Chromeno[4,3-d]pyrimidine Scaffold
The chromeno[4,3-d]pyrimidine scaffold offers multiple positions for functionalization, allowing for the creation of a diverse library of derivatives. A novel protocol has been developed for the construction of highly functionalized 5H-chromeno[4,3-d]pyrimidines through a multicomponent cascade reaction. researchgate.net This reaction involves 3-formylchromones, heterocyclic ketene aminals, and amidine hydrochlorides. researchgate.net This method is notable for its complexity, involving a cascade of reactions including 1,2-addition, two Michael reactions, two tautomerizations, and an N-alkylation accompanied by a ring-opening reaction. researchgate.net
Further demonstrating the scaffold's versatility, researchers have synthesized N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, introducing molecular diversity at two different points. nih.govmdpi.com This was achieved in a five-step synthesis, with two of the steps being performed under microwave irradiation. nih.govmdpi.com The final step involved the condensation of the 3-amino compound with various aromatic aldehydes in the presence of piperidine (B6355638) under microwave heating. mdpi.com
Green Chemistry Approaches and Sustainable Synthesis Protocols
In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for the synthesis of chromeno[4,3-d]pyrimidine derivatives. These approaches often involve the use of green solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation and ultrasonic irradiation.
Solvent-Free Conditions:
Several studies have reported successful syntheses under solvent-free conditions. For example, the synthesis of benzo researchgate.netthiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6-one derivatives was achieved through a multi-component reaction of 4-hydroxycoumarins, aldehydes, and 2-aminobenzothiazole (B30445) derivatives using a MgO-MgAl2O4 nanocomposite as a catalyst. arabjchem.orgarabjchem.org This method proved to be highly efficient, with excellent product yields obtained in shorter reaction times compared to solvent-based approaches. arabjchem.orgarabjchem.org Another protocol describes the solvent-free synthesis of a library of fluorescent chromeno[2,3-d]pyrimidine derivatives by grinding salicylaldehydes, malononitrile, and secondary amines with a catalytic amount of nano ZnAl2O4 at room temperature. rsc.org This method is not only solvent-free but also rapid, with reactions completing in just two minutes. rsc.org Furthermore, the synthesis of 4-alkoxy-5H-chromeno[2,3-d]pyrimidines has been accomplished under solvent-free conditions using a phosphonic acid functionalized KIT-6 confined ionic liquid as a recoverable catalyst. researchgate.net
Microwave Irradiation:
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of chromeno[4,3-d]pyrimidine derivatives. The synthesis of 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives involved a key step under microwave dielectric heating. scirp.org Similarly, the synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine utilized microwave irradiation in two of its five steps to drive the reactions to completion efficiently. nih.govmdpi.com Researchers have also reported a microwave-assisted, one-pot Michael addition-cyclization reaction for the synthesis of 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridine derivatives. bohrium.com
Other Green Approaches:
Ultrasonic irradiation has also been employed as a green synthetic method. The synthesis of benzo researchgate.netthiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6-ones was investigated under ultrasonic irradiation, yielding excellent results. arabjchem.orgarabjchem.org Additionally, electrosynthesis, another green and environmentally benign method, has been used for the multicomponent transformation of barbituric acid, aromatic aldehydes, and 4-hydroxycoumarin (B602359) to produce substituted chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines in good to high yields. amecj.comscispace.com The use of water-ethanol as a reaction medium has also been explored as an eco-friendly system for the catalyst-free synthesis of pyrimidine-fused heterocyclic derivatives. researchgate.net
Analytical and Spectroscopic Characterization Techniques for Synthesized Compounds
The structural elucidation of newly synthesized this compound derivatives and their analogs is a critical step, accomplished through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of these compounds.
¹H NMR: This technique is routinely used to determine the number and types of protons in a molecule, as well as their connectivity. For instance, in the characterization of 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives, ¹H NMR in DMSO-d6 was used to identify the characteristic signals of the chromene and pyrimidine ring protons. scirp.orgresearchgate.net Similarly, for dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates and their substituted analogs, ¹H NMR provides crucial information about the protons in the aromatic rings, the amino group, and the alkyl chains of the phosphonate moiety. researchgate.netresearchgate.net
¹⁹F NMR: For analogs containing fluorine or trifluoromethyl groups, ¹⁹F NMR is an indispensable tool. It provides direct evidence for the presence and chemical environment of the fluorine atoms. The synthesis of novel chromeno pyrimidine analogs containing chloro, fluoro, and trifluoromethyl groups utilized ¹⁹F NMR for their characterization. researchgate.net
Below is a table summarizing representative NMR data for some chromeno[4,3-d]pyrimidine derivatives found in the literature.
| Compound Type | Derivative | Spectroscopic Data Highlights |
| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | 7-(p-tolyl) | ¹H-NMR (400 MHz, DMSO-d6): δ = 2.20 (s, 3H, CH3), 6.23 (s, 1H, CH), 6.86-7.22 (m, 8H), 7.52 (t, J = 8.4 Hz, 1H), 7.79-7.93 (m, 3H) ppm. ¹³C-NMR (100 MHz, DMSO-d6): δ = 167.9, 165.1, 153.7, 152.2, 144.9, 139.6, 136.0, 133.3, 130.4, 128.1, 126.6, 124.5, 123.3, 119.2, 115.9, 113.0, 112.5, 103.6, 35.9, 21.2 ppm. rsc.org |
| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | 7-(4-methoxyphenyl) | ¹H-NMR (400 MHz, DMSO-d6): δ = 3.68 (s, 3H, OCH3), 6.19 (s, 1H, CH), 6.85-7.93 (m, 12H) ppm. ¹³C-NMR (100 MHz, DMSO-d6): δ = 167.6, 164.8, 156.2, 153.6, 152.2, 144.7, 136.1, 133.6, 130.7, 127.4, 124.5, 123.1, 119.0, 115.7, 114.2, 113.2, 112.3, 103.4, 55.3, 35.4 ppm. rsc.org |
| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | 7-(3,4,5-trimethoxyphenyl) | ¹H-NMR (400 MHz, DMSO-d6): δ = 3.58 (s, 6H, OCH3), 3.66 (s, 3H, OCH3), 6.14 (s, 1H, CH), 6.34 (s, 2H), 6.85-7.15 (m, 4H), 7.52 (t, J = 8.3 Hz, 1H), 7.80-7.93 (m, 3H) ppm. ¹³C-NMR (100 MHz, DMSO-d6): δ = 167.3, 164.6, 158.3, 155.4, 153.7, 152.3, 144.6, 136.2, 133.7, 130.2, 127.3, 123.2, 119.1, 114.2, 113.3, 112.2, 109.4, 105.7, 56.7, 55.1, 35.9 ppm. rsc.org |
Infrared Spectroscopy (FT-IR)
Infrared spectroscopy is a crucial analytical technique for the structural elucidation of this compound and its derivatives. The FT-IR spectra provide valuable information about the presence of specific functional groups within the molecule. In the synthesis of 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives, the synthesized compounds were characterized by FT-IR spectroscopy. researchgate.netresearchgate.net The spectra typically display characteristic absorption bands that confirm the formation of the chromenopyrimidine core and the presence of the amine group.
Key characteristic peaks observed in the FT-IR spectra of these compounds include:
N-H stretching vibrations: The amine group (NH₂) typically shows stretching vibrations in the region of 3100-3500 cm⁻¹.
C-H stretching vibrations: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=N and C=C stretching vibrations: The stretching vibrations for the carbon-nitrogen double bond of the pyrimidine ring and the carbon-carbon double bonds of the aromatic systems are observed in the 1500-1650 cm⁻¹ region.
C-O-C stretching vibrations: The ether linkage within the chromene ring structure gives rise to a characteristic band, typically in the 1050-1250 cm⁻¹ range.
For instance, in the analysis of related hexahydrochromeno[4,3-d]pyrimidine derivatives, specific IR absorption bands were identified. jraic.com For one such derivative, 1-(2-((4aR,5R,10bS)-2-hydrazinyl-4-methyl-4a,5,10b,11-tetrahydro-1H-chromeno[4,3-d]pyrimidin-5-yl)-4,5-dihydroxyphenyl)ethan-1-one, the IR spectrum showed characteristic peaks at 3509, 3417, 3398, and 3335 cm⁻¹ corresponding to O-H stretching, 3282 cm⁻¹ for N-H stretching, and bands at 1650, 1615, and 1511 cm⁻¹ for the aromatic system. jraic.com
Table 1: Selected FT-IR Data for a Hexahydrochromeno[4,3-d]pyrimidine Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3509, 3417, 3398, 3335 |
| N-H Stretch | 3282 |
| Aromatic C=C | 1650, 1615, 1511 |
| C-O Stretch | 1225, 1169 |
Data sourced from a study on hexahydrochromeno[4,3-d]pyrimidine-2,5-diones. jraic.com
Mass Spectrometry (GC-MS, ESI-MS, HRMS)
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of newly synthesized compounds. For the 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine series, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized to confirm the molecular mass of the synthesized derivatives. researchgate.netresearchgate.net The mass spectra of these compounds are expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the specific derivative.
In studies of related chromeno[2,3-d]pyrimidine systems, High-Resolution Mass Spectrometry (HRMS) has been employed to provide highly accurate mass measurements, which serve to confirm the elemental formula of the target molecules. scirp.orgscirp.org For these compounds, the [M+H]⁺ molecular ion signals were readily identified as the base signals in the spectra. scirp.orgscirp.org
Similarly, in the analysis of hexahydrochromeno[4,3-d]pyrimidine-2,5-dione derivatives, mass spectrometry (using electron ionization, EI) was performed. The fragmentation pattern provides additional structural information. For one carbohydrazide (B1668358) derivative, the spectrum showed a key fragment ion at m/z 354, corresponding to the loss of a hydrazine molecule ([M-NH₂-NH₂]⁺) from the parent structure. jraic.com
Table 2: Mass Spectrometry Data for a Hexahydrochromeno[4,3-d]pyrimidine Derivative
| Compound | Ionization Method | m/z (Relative Intensity, %) | Fragment |
|---|---|---|---|
| 4-((4aR,5R,10bS)-2-(2-(3,4-dihydroxybenzoyl)hydrazinyl)-4-methyl-4a,5,10b,11-tetrahydro-1H-chromeno[4,3-d]pyrimidin-5-yl)benzene-1,2-diol | EI (70 eV) | 354 (60) | [M-NH₂-NH₂]⁺ |
Data sourced from a study on the aminolysis of hexahydrochromeno[4,3-d]pyrimidine-2,5-diones. jraic.com
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is fundamental for verifying the empirical and molecular formula of a newly synthesized molecule. For the synthesized 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives, elemental analysis was performed to confirm that the elemental composition of the products matched the calculated theoretical values. researchgate.netresearchgate.net
In a related study on hexahydrochromeno[4,3-d]pyrimidine derivatives, the results of the elemental analysis were reported and compared with the calculated values. For the compound (4R,4aS,10bR*)-N'-(3,4-dihydroxybenzoyl)-5-(3,4-dihydroxyphenyl)-4-methyl-4,4a,5,10b-tetrahydro-1H-chromeno[4,3-d]pyrimidine-2-carbohydrazide, the experimentally found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were in close agreement with the calculated values, thus confirming the proposed structure. jraic.com
Table 3: Elemental Analysis Data for a Hexahydrochromeno[4,3-d]pyrimidine Derivative
| Element | Found (%) | Calculated (%) |
|---|---|---|
| Carbon (C) | 58.91 | 59.06 |
| Hydrogen (H) | 5.71 | 5.74 |
| Nitrogen (N) | 14.44 | 14.50 |
Data for (4R,4aS,10bR)-N'-(3,4-dihydroxybenzoyl)-5-(3,4-dihydroxyphenyl)-4-methyl-4,4a,5,10b-tetrahydro-1H-chromeno[4,3-d]pyrimidine-2-carbohydrazide. jraic.com*
In Vitro Biological Activity Spectrum of 5h Chromeno 4,3 D Pyrimidin 2 Amine and Its Derivatives
Antimicrobial Activity Investigations
Derivatives of the 5H-chromeno[4,3-d]pyrimidine nucleus have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against a range of both bacterial and fungal pathogens, revealing a spectrum of activity that is largely dependent on the specific substitutions made to the core structure.
The antibacterial potential of 5H-chromeno[4,3-d]pyrimidin-2-amine derivatives has been assessed against both Gram-positive and Gram-negative bacteria. The results indicate that these compounds generally exhibit more pronounced activity against Gram-positive strains.
Studies have consistently demonstrated that derivatives of 5H-chromeno[4,3-d]pyrimidine possess notable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. For instance, a series of 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives showed moderate antimicrobial activity against these organisms. researchgate.net The specific nature and position of substituents on the chromene and pyrimidine (B1678525) rings have been shown to be crucial in determining the level of antibacterial efficacy. Some fused heterocyclic pyrimidines have demonstrated significant antibacterial properties. nih.gov
| Compound Type | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives | Bacillus subtilis | Moderate | researchgate.net |
| 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives | Staphylococcus aureus | Moderate | researchgate.net |
| Chromenopyrimidine derivatives | Staphylococcus aureus | Investigated | nih.gov |
| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | Bacillus subtilis | Potent inhibitory activity | researchgate.net |
| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | Staphylococcus aureus | Potent inhibitory activity | researchgate.net |
In contrast to their effect on Gram-positive bacteria, the antibacterial activity of this compound derivatives against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa is generally reported to be poor. researchgate.net The outer membrane of Gram-negative bacteria presents a formidable barrier to many potential drug molecules, which may account for the observed lower efficacy. However, some chromenopyrimidine derivatives have been investigated against E. coli. nih.gov Certain polyfused heterocyclic compounds derived from chromenes have shown moderate to high activity against Gram-negative bacteria. tandfonline.com
| Compound Type | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives | Escherichia coli | Poor | researchgate.net |
| 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives | Pseudomonas aeruginosa | Poor | researchgate.net |
| Chromenopyrimidine derivatives | Escherichia coli | Investigated | nih.gov |
| Polyfused heterocycles from chromenes | Gram-negative bacteria | Moderate to high | tandfonline.com |
| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | Escherichia coli | Appreciable activity | researchgate.net |
The antibacterial activity of these compounds is commonly evaluated using established in vitro methods. The agar (B569324) cup plate method is a widely employed technique where the test compound is placed in a well or cup made in an agar plate that has been inoculated with the target bacterium. researchgate.net The zone of inhibition, if any, around the cup is then measured to determine the extent of antibacterial activity. Another common method is the paper disc diffusion method. iajps.com These screening techniques allow for a preliminary assessment of the antibacterial potential of a large number of compounds in a relatively efficient manner.
The antifungal properties of chromeno[4,3-d]pyrimidine derivatives have also been a focus of investigation. Studies have screened these compounds against fungal species such as Aspergillus niger and Candida albicans. For instance, a series of novel chromeno nih.govresearchgate.netpyrimidine-2(5H)-thione derivatives exhibited weak to potent antimicrobial activity against A. niger. iajps.com Similarly, certain 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have shown appreciable activity against both A. niger and C. albicans. researchgate.net The presence of specific substituents, such as fluoro, chloro, and trifluoromethyl groups, has been explored to enhance antifungal properties.
| Compound Type | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Chromeno nih.govresearchgate.netpyrimidine-2(5H)-thione derivatives | Aspergillus niger | Weak to potent | iajps.com |
| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | Aspergillus niger | Appreciable activity | researchgate.net |
| 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones | Candida albicans | Appreciable activity | researchgate.net |
While the precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation, some hypotheses have been proposed based on their structural features and in silico studies. Molecular docking studies have been employed to predict the binding interactions of these compounds with potential biological targets. researchgate.net One plausible mechanism is the inhibition of essential bacterial enzymes. For example, DNA gyrase, an enzyme crucial for bacterial DNA replication, has been identified as a potential target for some furochromenopyrimidine derivatives. nih.gov The planar, heterocyclic nature of the chromenopyrimidine scaffold may allow it to intercalate with DNA or bind to the active sites of enzymes, thereby disrupting vital cellular processes in microorganisms. Further research, including enzymatic assays and detailed molecular modeling, is necessary to elucidate the specific molecular targets and fully understand the structure-activity relationships that govern the antimicrobial effects of this class of compounds.
Antibacterial Efficacy Studies
In Vitro Antiproliferative and Cytotoxic Activity Assessments
The evaluation of this compound and its analogs against various cancer cell lines has revealed a spectrum of cytotoxic and antiproliferative effects. These studies are crucial in identifying potential candidates for further anticancer drug development.
Screening against Diverse Human Cancer Cell Lines
Derivatives of 5H-chromeno[4,3-d]pyrimidine have been tested against a wide array of human cancer cell lines, demonstrating varied levels of activity. For instance, a series of 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives were evaluated for their in vitro cytotoxicity against HeLa (cervical cancer) cell lines. researchgate.net Similarly, other studies have explored the effects of related chromenopyrimidine compounds on cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer). researchgate.netorientjchem.org
Further investigations have expanded the screening to include additional cell lines like Huh7 D12 (liver cancer), Caco2 (colon cancer), MDA-MB-231 and MDA-MB-468 (breast cancer), and PC3 and DU-145 (prostate cancer). researchgate.netscirp.orgscirp.org For example, novel dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates were assessed for their antitumor potential against A549, DU-145, PC-3, HeLa, and MCF-7 cell lines. researchgate.net Another study on new 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives tested their antiproliferative activities on Huh7 D12, Caco2, MDA-MB-231, MDA-MB-468, HCT-116, PC3, and MCF7 cell lines. scirp.orgscirp.org
The screening of benzo[h]chromeno[2,3-d]pyrimidine derivatives against the NCI-60 human tumor cell line panel showed that some compounds exhibited significant activity. For instance, one derivative was lethal to nine cancer cell lines and showed noteworthy efficacy against 29 others. mdpi.com Another compound from the same series caused complete cell death in seven cell lines and demonstrated remarkable effectiveness against 28 others. mdpi.com
Quantitative Measurement of Growth Inhibition
The antiproliferative activity of these compounds is quantified using metrics such as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration). For a series of 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives tested on HeLa cells, the GI50 values ranged from 37.9 to 57.1 μM. researchgate.net
In another study, new 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives were evaluated, with one compound, in particular, showing micromolar cytotoxic activity on several tumor cell lines, with IC50 values ranging from 1.8 to 6 μM, and notably, no toxic effect on normal fibroblasts (IC50 > 25 μM). scirp.orgscirp.org Specifically, this compound demonstrated IC50 values of 3 μM on Huh7 D12 and Caco2 cells, 2.1 μM on HCT-116 cells, 7 μM on PC3 cells, 1.8 μM on MDA-MB-468 cells, and 6 μM on MCF7 cells. scirp.org
Novel dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates also showed significant cytotoxic effects. One compound exhibited IC50 values ranging between 4.96 and 7.44 μg/mL against four different cancer cell lines. researchgate.net
Table 1: Growth Inhibition of this compound Derivatives
| Compound Type | Cell Line | Measurement | Value | Reference |
|---|---|---|---|---|
| 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine | HeLa | GI50 | 37.9 - 57.1 μM | researchgate.net |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | Huh7 D12 | IC50 | 3 μM | scirp.org |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | Caco2 | IC50 | 3 μM | scirp.org |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | HCT-116 | IC50 | 2.1 μM | scirp.org |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | PC3 | IC50 | 7 μM | scirp.org |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | MDA-MB-468 | IC50 | 1.8 μM | scirp.org |
| 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | MCF7 | IC50 | 6 μM | scirp.org |
| dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonate | Various | IC50 | 4.96 - 7.44 μg/mL | researchgate.net |
Cell-Based Assay Methodologies
To determine the cytotoxic and antiproliferative effects of this compound derivatives, researchers commonly employ colorimetric assays. The Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are two of the most frequently used methods. researchgate.netresearchgate.net
The SRB assay is a cell density determination method based on the measurement of cellular protein content. scispace.com It is known for its reliability and is used by the National Cancer Institute for drug-toxicity testing. scirp.org The MTT assay, on the other hand, measures the metabolic activity of living cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. scirp.orgd-nb.info Both assays provide a linear response with respect to cell number, though the MTT assay generally yields higher IC50 values than the SRB assay. nih.gov While both are suitable for cytotoxicity screening, the SRB assay is often recommended. nih.gov
Exploration of Molecular Mechanisms of In Vitro Cytotoxicity
Research into the molecular mechanisms underlying the cytotoxic effects of chromenopyrimidine derivatives suggests multiple pathways. One significant area of investigation is the inhibition of protein kinases. For example, a novel series of 5H-chromeno[3,4-c]pyridine and 6H-isochromeno[4,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of ROCK1 and ROCK2, which are rho-associated protein kinases. nih.gov
Tubulin inhibition is another proposed mechanism of action for the antiproliferative activity of some chromeno[2,3-d]pyrimidine derivatives against cancer cell lines like MCF-7 and HepG2. mdpi.com Some 2-amino-4H-chromene derivatives, which are structurally related to the core of this compound, have been identified as tubulin inhibitors. mdpi.com
Molecular docking studies have also been employed to understand the interactions between these compounds and their biological targets. These studies have suggested that dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates are potential inhibitors of the amino acid residue histidine present on respective enzymatic proteins of the screened cell lines. researchgate.net
Antioxidant Activity Investigations
In addition to their anticancer properties, some chromeno[2,3-d]pyrimidine derivatives have been evaluated for their antioxidant potential.
Radical Scavenging Potential Evaluation
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the antioxidant activity of these compounds. kg.ac.rsopenmedicinalchemistryjournal.com This test measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a decrease in absorbance at 517 nm. kg.ac.rs
Studies have shown that some 8,8-dimethyl-8,9-dihydro-5H-chromeno[2,3-d]pyrimidin-6(7H)-one derivatives exhibit good antioxidant activities, comparable to ascorbic acid, in the DPPH assay. researchgate.net In one study, a chromeno-pyrimidine derivative demonstrated exceptional efficacy of 92% against the DPPH radical at a concentration of 25 μM and had a high antiradical power with an IC50 value of 3.5 μM. kg.ac.rs Another derivative showed moderate activity with an IC50 of 55.4 μM. kg.ac.rs The antioxidant activity of these compounds is often attributed to the presence of specific structural features, such as a catechol fragment. kg.ac.rs
Table 2: DPPH Radical Scavenging Activity of Chromeno-pyrimidine Derivatives
| Compound | Concentration | % Inhibition | IC50 Value | Reference |
|---|---|---|---|---|
| CP-2 | 25 μM | 92% | 3.5 µM | kg.ac.rs |
| CP-1 | - | - | 55.4 µM | kg.ac.rs |
Comparative Analysis of Antioxidant Efficacy in Derivatives
The antioxidant potential of chromeno-pyrimidine derivatives has been a subject of investigation, with studies revealing that structural modifications significantly influence their efficacy. In a study evaluating the antioxidant features of two chromeno-pyrimidine derivatives, significant differences in their radical scavenging activities were observed. kg.ac.rs
Compound CP-2 (8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione) demonstrated exceptional antioxidant potential, with an IC50 value of 3.5 µM against the DPPH radical. kg.ac.rs This high efficacy is attributed to the presence of a catechol fragment in its structure. kg.ac.rs In contrast, compound CP-1 (5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione) showed moderate activity with an IC50 of 55.4 µM. kg.ac.rs
The percentage of DPPH radical inhibition at different concentrations further highlights the superior activity of CP-2. At a concentration of 25 µM, CP-2 exhibited a 92% inhibition, which is comparable to known antioxidants like quercetin (B1663063) and nordihydroguaiaretic acid (NDGA). kg.ac.rs
Table 1: Comparative Antioxidant Activity of Chromeno-pyrimidine Derivatives
| Compound | Concentration (µM) | DPPH Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| CP-1 | 25 | - | 55.4 |
| 50 | - | ||
| 100 | - | ||
| CP-2 | 25 | 92 | 3.5 |
| 50 | - | ||
| 100 | - | ||
| Quercetin | - | - | <3.5 |
| NDGA | - | - | <3.5 |
Data sourced from a study on the in vitro evaluation of the antioxidant potential of chromeno-pyrimidine-type compounds. kg.ac.rs
Other studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have also demonstrated that certain derivatives possess significant antioxidant activity, in some cases higher than standard drugs, and can protect DNA from damage. mdpi.com The broad antioxidant potential is a recurring theme within the larger family of chromene-containing compounds. researchgate.net
Other Reported Biological Activities Relevant to the Chromenopyrimidine Scaffold
Beyond antioxidant effects, the chromenopyrimidine scaffold and its isosteres have been explored for a range of other important biological activities.
Anti-inflammatory Potential
The chromenopyridine scaffold, structurally related to chromenopyrimidines, has been identified as a promising framework for the development of anti-inflammatory agents. mdpi.com Some chromeno[4,3-b]pyridine derivatives have been specifically reported to possess anti-inflammatory activities. acs.org The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, nitric oxide, and various cytokines. nih.gov
For instance, certain chromeno[2,3-b]pyridine derivatives have shown potent anti-inflammatory effects by suppressing the formation of carrageenan-induced rat paw edema and prostaglandin E2. researchgate.net One derivative, in particular, exhibited a more powerful inhibitory effect on the production of tumor necrosis factor-α-induced nitric oxide than the standard, quercetin. researchgate.net This highlights the therapeutic potential of the chromene-fused pyridine (B92270) and pyrimidine systems in inflammatory conditions. The FDA-approved non-steroidal anti-inflammatory drug (NSAID) Pranoprofen, which is based on a chromenopyridine skeleton, further underscores the clinical relevance of this structural class. mdpi.com
Antitubercular Activity
Several studies have investigated the antitubercular potential of chromenopyrimidine derivatives. A series of 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net While the study reported moderate activity for some compounds, it underscores the interest in this scaffold for developing new anti-TB drugs. researchgate.net
Research on other related fused pyrimidine systems has also shown promise. For example, novel 4H-chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting pronounced activity. researchgate.net Furthermore, certain 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds have demonstrated significant anti-TB activity, with MIC values as low as 0.03-0.06 μg/mL against the H37Rv strain and 0.125-0.06 μg/mL against multidrug-resistant strains. nih.gov
Antiviral Activity (as observed in related chromenopyridines)
The antiviral potential of the broader class of chromene-containing heterocycles is well-documented. researchgate.net While specific data on the antiviral activity of this compound is limited, studies on related chromenopyridines and chromone (B188151) alkaloids provide valuable insights.
For example, chromone alkaloids have been shown to possess activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov The chromone secondary amine schumannificine, in particular, displayed the greatest activity against HIV. nih.gov Some chromeno[3,2-c]pyridines have also been described as having antiviral activity. mdpi.com
Docking studies of some novel chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives have shown a significant inhibitory action against the main protease (Mpro) of SARS-CoV-2, suggesting their potential as antiviral agents. rjraap.com This indicates that the chromenopyrimidine scaffold could be a valuable starting point for the design of new antiviral drugs.
Computational and in Silico Research on 5h Chromeno 4,3 D Pyrimidin 2 Amine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the binding mechanism and for the rational design of drugs.
Molecular docking studies on derivatives of 5H-chromeno[4,3-d]pyrimidin-2-amine have successfully predicted their binding modes within the active sites of various protein targets. These studies are essential for understanding how these ligands inhibit enzyme function. For instance, in studies involving phosphodiesterase type 5 (PDE5), a key drug target, derivatives of the related chromeno[2,3-c]pyrrol-9(2H)-one scaffold were shown to bind in a "type 1, DFG-in" mode, which is a canonical binding conformation for kinase inhibitors. nih.govrsc.org The aryl-chromeno-pyrrol ring of one compound was observed to form aryl–aryl interactions with the phenyl rings of Phe786 and Phe820 in a T-shaped geometry. rsc.orgrsc.org
Similarly, docking of 5H-chromeno[4,3-d]pyrimidine derivatives into the active site of the COVID-19 main protease (Mpro) has been performed to assess their potential as antiviral agents. rjraap.com For other related chromene derivatives, interactions with cancer-related proteins such as the BRCT repeat region from the breast cancer-associated protein (1JNX) and VEGFR kinase (3WZE) have also been modeled. tandfonline.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex, providing a molecular basis for the observed biological activity. rsc.org
A critical outcome of docking simulations is the identification of specific amino acid residues within the protein's binding pocket that are essential for recognizing and binding the ligand. For a series of chromeno[2,3-c]pyrrol-9(2H)-one derivatives targeting PDE5, the secondary amine of the ligand was predicted to form a crucial hydrogen bond with the main chain carbonyl oxygen of Gln817. rsc.orgrsc.org The analysis also highlighted that residues Val782, Phe786, Met816, and Phe820 have the largest contribution to ligand binding. rsc.org
Further investigations into the structure-activity relationship of these inhibitors revealed that polar interactions with the phenolic hydroxyl group of Tyr612 also contribute significantly. rsc.org In studies on different chromeno[2,3-b]pyridine derivatives targeting inflammatory kinases, the C-3 carboxylic acid was found to interact with Thr156. nih.gov Deep structural activity relationship studies on dialkyl (4-amino-5H-chromeno[2,3-d]pyrimidin-5-yl)phosphonates suggested that a histidine amino acid residue is a key interaction point in several cancer-related enzymatic proteins. researchgate.net
Docking studies provide quantitative estimates of binding affinity, often expressed as a docking score or binding free energy (ΔG), typically in kcal/mol. rjraap.comresearchgate.net These values help in ranking potential inhibitors and prioritizing them for synthesis and biological testing. For a series of 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives, compounds CHR 7, CHR 8, and CHR 9 were identified as having the highest docking scores. researchgate.net In another study targeting the main protease of SARS-CoV-2, novel chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives showed significant inhibitory action with binding energy (ΔG) values ranging from -7.8 to -9.9 kcal/mol. rjraap.com
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is another computational approach used to calculate binding free energies, which often show good correlation with experimental data. rsc.orgrsc.org For chromeno[2,3-c]pyrrol-9(2H)-one derivatives targeting PDE5, predicted binding free energies (ΔGpred) ranged from -29.70 kcal/mol to -34.35 kcal/mol, which was consistent with their experimentally determined inhibitory activities. rsc.org
| Compound Series | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Chromeno[4',3'-b]pyrano[6,5-d]pyrimidines | SARS-CoV-2 Main Protease (6LU7, 6M03) | -7.8 to -9.9 | rjraap.com |
| Chromeno[2,3-c]pyrrol-9(2H)-one derivatives | Phosphodiesterase type 5 (PDE5) | -29.70 to -34.35 | rsc.org |
A variety of specialized software and algorithms are employed to carry out these in silico studies. For docking simulations of this compound derivatives, Autodock Vina is a commonly used program. researchgate.net The visualization of docking results and the preparation of molecular structures are often performed using software like UCSF Chimera, Argus Lab, and Marvin Beans. researchgate.net For more complex analyses, such as calculating binding free energies and running molecular dynamics simulations, packages like MM/GBSA are utilized. rsc.orgrsc.org These computational tools are indispensable for modern medicinal chemistry research.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. This is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates.
SAR studies on the this compound scaffold involve synthesizing a series of analogs with different chemical groups (substituents) at various positions and evaluating their biological potency. For example, a series of 4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives were synthesized to explore their antimicrobial and cytotoxic activities. researchgate.net This study concluded that compound CHR 9 was the most active among all the synthesized compounds, indicating a specific substitution pattern is favorable for activity. researchgate.netresearchgate.net
In another effort, the synthesis of novel chromenopyrimidine derivatives containing chloro, fluoro, and trifluoromethyl groups was undertaken to investigate their antimicrobial properties. researchgate.net The development of a synthetic strategy that allows for the late-stage introduction of substituents on the chromene A-ring has enabled a more efficient exploration of the SAR. nih.gov This approach, using palladium-catalyzed cross-coupling reactions, allowed for the generation of a wide variety of analogs, revealing that different A-ring substituents could enhance selectivity toward specific kinase targets. nih.gov The systematic replacement of certain parts of the molecule, such as the C-3 carboxylic acid with bioisosteres like tetrazoles, has also been explored to improve potency. nih.gov These studies collectively build a comprehensive picture of how structural modifications to the this compound core influence its biological function. researchgate.netscirp.org
Correlation between Structural Features and Observed Biological Activities
Computational studies, particularly molecular docking, have been instrumental in elucidating the correlation between the structural attributes of this compound derivatives and their biological activities. By modeling the interaction between these compounds and biological targets, researchers can predict binding affinities and modes of action.
In one study, a series of 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives were synthesized and subjected to molecular docking studies to evaluate their potential as antimicrobial and antiproliferative agents. researchgate.net The docking scores, which represent the binding free energy, were calculated to predict the strength of interaction with specific biological targets. The results indicated that derivatives featuring chloro, fluoro, and trifluoromethyl groups on the 4-aryl substituent exhibited varying docking scores. researchgate.net For instance, compounds designated as CHR 7, CHR 8, and CHR 9 showed the highest docking scores. researchgate.net This computational finding was then correlated with their observed biological activity. The compounds with higher docking scores also demonstrated moderate antimicrobial activity, particularly against Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus. researchgate.net This suggests a direct relationship between the predicted binding affinity from docking studies and the actual antimicrobial efficacy.
Similarly, research on the broader class of chromeno-pyrimidine derivatives has established a connection between specific substitutions and antiproliferative activity. For example, in fused benzo[h]chromeno[2,3-d]pyrimidines, the nature and position of substituents on the aryl ring were found to significantly influence their efficacy against various cancer cell lines. mdpi.com This underscores the power of using structural analysis to predict and explain the biological outcomes of novel compounds based on the 5H-chromeno[4,3-d]pyrimidine scaffold.
Integration of In Silico Predictions with In Vitro Experimental Outcomes
A crucial aspect of modern drug discovery is the integration of computational predictions with tangible experimental data. This synergy allows for the validation of in silico models and provides a more comprehensive understanding of a compound's biological profile.
For 4-aryl-5H-chromeno[4,3-d]pyrimidin-2-amine derivatives, the predictions from molecular docking were compared directly with results from in vitro assays. researchgate.net The docking studies predicted that certain derivatives would have significant binding interactions, which was partially borne out by the experimental results. While compounds like CHR 7, CHR 8, and CHR 9 had the highest docking scores, their in vitro antimicrobial activity was characterized as moderate against Gram-positive bacteria and poor against Gram-negative organisms. researchgate.net
Furthermore, the in vitro cytotoxicity of these compounds was evaluated against HeLa cell lines using the Sulfo Rhodamine B (SRB) assay. The growth inhibitory concentration (GI50) values were found to be in the range of 37.9 to 57.1 μM. researchgate.net Although these values indicate moderate cytotoxic activity, the compounds were considered inactive when compared to the standard drug, Adrinamycin. researchgate.net This highlights an important aspect of integrating computational and experimental work: while in silico models are excellent for initial screening and prioritization, in vitro testing is essential for confirming and quantifying biological activity. The discrepancy between high docking scores and moderate-to-low in vitro activity can provide valuable feedback for refining the computational models, for instance, by considering factors like cell permeability or metabolic stability, which are not always accounted for in simple docking simulations.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
Beyond predicting biological activity, in silico tools are vital for assessing the pharmacokinetic properties of potential drug candidates. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and persistence of a compound in the body. Drug-likeness assessments, such as Lipinski's Rule of Five, are used to evaluate whether a compound has physicochemical properties consistent with orally active drugs.
While specific ADME data for this compound is not extensively published, studies on the closely related 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine isomer provide valuable insights into the probable characteristics of this class of compounds. scirp.orgresearchgate.net In silico ADMET (ADME and Toxicity) studies were performed on these derivatives to investigate their potential as drug candidates. scirp.org
| Parameter | Predicted Value for Compound 6c | Lipinski's Rule Guideline |
|---|---|---|
| Molecular Weight (g/mol) | 352.79 | ≤ 500 |
| logP (Octanol/water partition coefficient) | 3.1 | ≤ 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | ≤ 10 |
| Molar Refractivity | 99.68 | 40 - 130 |
Such assessments are critical in the early stages of drug development to filter out compounds that are likely to fail later due to poor pharmacokinetics. nih.gov
Advanced Computational Chemistry Approaches (e.g., Quantum Chemical Calculations, DFT)
Advanced computational methods like quantum chemical calculations and Density Functional Theory (DFT) are employed to gain a deeper understanding of the electronic structure, stability, and reactivity of molecules. These approaches have been applied to the chromenopyrimidine scaffold to explore properties that are not accessible through classical molecular mechanics.
Studies on related chromeno[4,3-d]pyrimidine derivatives have utilized DFT to investigate tautomeric equilibria. mdpi.comsciforum.netsciforum.net Tautomers are isomers that readily interconvert, and their relative stability can significantly impact a molecule's chemical behavior and biological interactions. For a chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one system, DFT calculations were used to determine the structures and relative energies of different tautomeric forms. mdpi.comsciforum.net The theoretical calculations, combined with spectroscopic data, showed that the compound exists as a mixture of two principal tautomers, with the molar ratio depending on the polarity of the solvent. mdpi.comsciforum.net
Furthermore, DFT is used to calculate fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. These calculations help in understanding the electronic transitions observed in UV-Vis spectra and provide insights into the potential for the molecule to participate in charge-transfer interactions with biological receptors. nih.gov For chromenopyrimidine derivatives, DFT calculations have been shown to be compatible with observed antiproliferative properties, suggesting that the electronic characteristics of these molecules play a key role in their biological activity. acs.org
Future Directions and Emerging Research Perspectives for 5h Chromeno 4,3 D Pyrimidin 2 Amine
Rational Design and Synthesis of Next-Generation Analogs with Optimized Biological Profiles
The future of 5H-chromeno[4,3-d]pyrimidin-2-amine research heavily relies on the rational design and synthesis of new analogs with superior biological properties. The core scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. Researchers are moving beyond traditional synthetic methods to more efficient and versatile strategies.
A key approach involves late-stage functionalization, where substituents are introduced in the final steps of the synthesis. This allows for the rapid generation of a diverse library of analogs from a common intermediate. For instance, palladium-catalyzed cross-coupling reactions have been effectively used to introduce various substituents onto the chromene ring system, enabling a detailed exploration of the structure-activity relationship (SAR). nih.govnih.gov Novel multicomponent cascade reactions are also being developed for the one-pot construction of highly functionalized 5H-chromeno[4,3-d]pyrimidines, which is ideal for combinatorial and parallel synthesis. rsc.org
Microwave-assisted synthesis is another technique gaining prominence, as it offers a simple, efficient, and often solvent-free method for producing these compounds in high yields. semanticscholar.orgscielo.org.za The synthesis of new derivatives often starts from 2-amino-4H-chromene precursors, which themselves offer a platform for molecular diversity. scirp.orgscirp.org By reacting these intermediates with reagents like formamidine (B1211174) acetate (B1210297), researchers can efficiently construct the fused pyrimidine (B1678525) ring. semanticscholar.orgscielo.org.za
The goal of these synthetic endeavors is to optimize biological activity, whether it be enhancing potency against a known target or improving pharmacokinetic properties. The data gathered from testing these new analogs continuously refines the SAR models, guiding the design of the next generation of compounds.
Table 1: Synthetic Strategies for 5H-Chromeno[4,3-d]pyrimidine Analogs
| Synthetic Strategy | Description | Key Advantages | Reference |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials (e.g., 3-formylchromones, ketene (B1206846) aminals, amidine hydrochlorides). | High efficiency, atom economy, rapid library generation. | rsc.org |
| Late-Stage Functionalization | Introduction of chemical diversity in the final synthetic steps, often using palladium-catalyzed cross-coupling. | Versatility, efficient exploration of SAR. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often under solvent-free conditions. | Speed, high yields, environmentally friendly. | semanticscholar.orgscielo.org.za |
| Cyclization of 2-Amino-4H-chromenes | Using intermediates like 2-amino-3-cyano-4H-chromenes and cyclizing agents to form the pyrimidine ring. | Access to a wide range of derivatives, building on a versatile platform. | semanticscholar.orgscielo.org.zascirp.orgscirp.org |
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope
While initial studies have established the potential of this compound derivatives as anticancer and anti-inflammatory agents, future research is set to broaden their therapeutic horizons. The structural versatility of the scaffold makes it a candidate for interacting with a wide range of biological targets.
Systematic and stepwise virtual screening of biological targets is a key strategy for identifying new applications. tandfonline.com This in silico approach has already suggested potential targets like B-cell lymphoma 6 (BCL6), lysine-specific histone demethylase 1A (LSD1), and poly (ADP-ribose) polymerase 1 (PARP1) for certain chromenopyrimidine derivatives in the context of cancer. tandfonline.com Beyond oncology, there is growing interest in their utility against other diseases.
Emerging research points towards applications in:
Antiviral Therapy: Some chromenopyrimidine derivatives have been investigated for their potential to inhibit viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. rjraap.combenthamdirect.com
Antibacterial and Antifungal Agents: Several studies have reported the significant antibacterial and antifungal activity of newly synthesized chromeno[2,3-d]pyrimidines, suggesting their potential as leads for new antimicrobial drugs. semanticscholar.orgscielo.org.zascirp.org
Neurodegenerative Disorders: The ability of certain analogs to penetrate the blood-brain barrier, as predicted by computational studies, opens up the possibility of developing them as CNS-active agents. researchgate.net
Metabolic Diseases: Analogs of the related chromeno[2,3-b]pyridine scaffold have been developed as inhibitors of the kinases TBK1 and IKKε, which are implicated in obesity, highlighting a potential therapeutic avenue for the broader chromenopyrimidine class. nih.govnih.gov
The exploration of these new applications will involve screening compound libraries against a diverse panel of biological targets and disease models, moving well beyond the initial focus on cancer.
Development of Advanced Computational Models for Precise Lead Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process, and its application to the this compound scaffold is becoming increasingly sophisticated. Future efforts will focus on developing more precise and predictive computational models to guide lead optimization.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely used to assess the drug-likeness of newly synthesized compounds early in the discovery pipeline. scirp.orgscirp.org This helps to filter out candidates with unfavorable pharmacokinetic profiles, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) models will be further refined. researchgate.net These models establish a mathematical correlation between the chemical structure of the analogs and their biological activity. By building robust QSAR models from larger and more diverse datasets, researchers can more accurately predict the potency of virtual compounds before committing to their synthesis.
Molecular docking studies, which predict the binding orientation of a molecule to its target, will continue to be a cornerstone of the design process. rjraap.combenthamdirect.com The future lies in the use of more advanced techniques like molecular dynamics (MD) simulations. MD simulations can provide a dynamic picture of the ligand-target interaction over time, offering deeper insights into binding stability and the conformational changes that occur upon binding. tandfonline.com Combining docking with MD simulations and binding free energy calculations (e.g., MM-GBSA) provides a more accurate estimation of binding affinity, leading to more precise lead optimization. tandfonline.com
Table 2: Computational Tools in 5H-Chromeno[4,3-d]pyrimidine Research
| Computational Method | Application | Purpose | Reference |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a macromolecular target. | Hit identification, SAR explanation, lead optimization. | tandfonline.comrjraap.combenthamdirect.com |
| ADMET Prediction | In silico estimation of a compound's pharmacokinetic and toxicity properties. | Early filtering of compounds with poor drug-like properties. | scirp.orgscirp.orgresearchgate.net |
| QSAR | Correlates variations in biological activity with changes in molecular structure. | Predicts the activity of unsynthesized compounds. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules to analyze the physical movements of ligand-target complexes. | Assesses binding stability and conformational dynamics. | tandfonline.com |
| MM-GBSA/PBSA | Calculates the binding free energy of a ligand to a protein. | Provides a more accurate ranking of potential inhibitors. | tandfonline.com |
Integration of Structure-Based Drug Design Principles for Potency and Selectivity Enhancement
Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target to design potent and selective inhibitors. The future development of this compound analogs will increasingly integrate SBDD principles.
A critical prerequisite for SBDD is the availability of a high-resolution crystal structure of the target protein, preferably in complex with a ligand. For example, the X-ray co-crystal structure of the kinase TBK1 bound to a related inhibitor, amlexanox, has been instrumental in guiding the design of new analogs. nih.govnih.gov By visualizing the specific interactions within the binding pocket—such as hydrogen bonds with the kinase hinge region and interactions with key residues—chemists can design modifications to the scaffold that enhance these interactions. nih.gov
This approach allows for the rational design of substitutions that can:
Increase Potency: By introducing functional groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.
Enhance Selectivity: By exploiting differences in the binding sites of related proteins. For instance, A-ring substituents on the chromene core have been shown to enhance selectivity for either TBK1 or the closely related kinase IKKε. nih.gov
As more crystal structures of relevant targets become available, the application of SBDD will become more widespread, enabling the transformation of moderately active hits into highly potent and selective clinical candidates.
Applications in Chemical Biology to Elucidate Complex Biological Pathways
Beyond their direct therapeutic potential, highly potent and selective inhibitors derived from the this compound scaffold can serve as powerful chemical probes. These tools are invaluable in chemical biology for dissecting and understanding complex biological pathways.
A chemical probe is a small molecule that can modulate the function of a specific protein target in a cellular or in vivo context. To be effective, a probe must be potent, selective, and cell-permeable. The development of analogs with enhanced selectivity, as described in the previous section, is crucial for this application.
For example, a highly selective inhibitor of TBK1 could be used to:
Elucidate the specific roles of TBK1 in inflammatory signaling pathways. nih.govnih.gov
Distinguish the function of TBK1 from that of IKKε in cellular processes related to metabolism and energy expenditure. nih.gov
Identify new downstream substrates and upstream regulators of the kinase.
By treating cells or organisms with a specific inhibitor and observing the resulting phenotypic or molecular changes, researchers can infer the function of the inhibited protein. As next-generation analogs with precisely defined biological profiles are developed, their utility as chemical probes will expand, contributing significantly to our fundamental understanding of cell biology and disease pathogenesis.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5H-chromeno[4,3-d]pyrimidin-2-amine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted solvent-free synthesis using formamidine acetate enables rapid cyclization of 2-amino-3-cyano-4H-chromenes, achieving yields of 40–97% depending on substituents . Alternative methods include DABCO-catalyzed [3+3] annulation of 3-nitro-2H-chromenes and allenoates, which avoids chromatography . For green synthesis, 4-chloro-3-formyl coumarin reacts with active methylene groups under ultrasound irradiation .
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and pyrimidine NH₂ groups (δ 5.5–6.5 ppm) confirm scaffold formation .
- IR : Absence of nitrile peaks (~2200 cm⁻¹) and presence of NH₂ stretching (~3400 cm⁻¹) verify cyclization .
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent effects .
Q. What solvent systems and catalysts optimize the synthesis of chromeno-pyrimidine hybrids?
- Methodological Answer :
- Solvent-free conditions with microwave irradiation reduce reaction time (<30 min) and improve atom economy .
- p-Toluenesulfonic acid catalyzes one-step multicomponent reactions (e.g., 4-hydroxycoumarin + thiourea + aldehydes) with >80% yields .
- DABCO facilitates [3+3] annulation by activating nitro groups in 3-nitro-2H-chromenes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. kinase inhibition) of chromeno-pyrimidine derivatives?
- Methodological Answer :
- Dose-response profiling : Compare IC₅₀ values across assays. For example, compound 4e (from [3]) showed antibacterial activity at 25 µg/mL but inhibited HsCDK5-p25 kinase at 10 µM .
- Structural-activity relationships (SAR) : Electron-withdrawing substituents (e.g., -Cl, -NO₂) enhance kinase inhibition, while methoxy groups improve antioxidant activity .
Q. What experimental designs are critical for evaluating the antimycobacterial potential of 5H-chromeno-pyrimidines against drug-resistant strains?
- Methodological Answer :
- MIC assays : Test against Mycobacterium tuberculosis H37Rv and clinically isolated MDR/XDR strains .
- Synergy studies : Combine with first-line drugs (e.g., isoniazid) to assess fractional inhibitory concentration (FIC) indices .
- Proteomic profiling : Identify target pathways (e.g., sirtuin 2 inhibition) via molecular docking and thermal shift assays .
Q. How can computational methods (e.g., molecular docking, ADMET) prioritize chromeno-pyrimidine candidates for preclinical studies?
- Methodological Answer :
- Docking : Use AutoDock Vina to predict binding affinities for targets like SIRT2 (PDB: 3ZGV). Compounds with ΔG < -8 kcal/mol show strong interactions .
- ADMET prediction : SwissADME evaluates drug-likeness (e.g., Lipinski’s rules). Chromeno-pyrimidines with logP <5 and TPSA <140 Ų exhibit good oral bioavailability .
Data Analysis & Mechanistic Studies
Q. What strategies elucidate the reaction mechanism of chromeno-pyrimidine formation under microwave irradiation?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation (e.g., 2-amino-3-cyano-4H-chromenes) via HPLC at 5-min intervals .
- Isotopic labeling : Use ¹⁵N-formamidine acetate to track nitrogen incorporation into the pyrimidine ring .
Q. How do substituents at the 4-position of the chromene ring influence antioxidant activity?
- Methodological Answer :
- DPPH/ABTS assays : Methoxy groups (-OCH₃) at the 4-position increase radical scavenging (IC₅₀: 12 µM) compared to halogens (-Cl, IC₅₀: 35 µM) due to electron-donating effects .
- Theoretical calculations : HOMO-LUMO gaps (DFT) correlate with antioxidant potency; lower gaps indicate higher reactivity .
Tables of Key Data
| Derivative | Substituents | Antibacterial IC₅₀ (µg/mL) | Kinase Inhibition (%) | Reference |
|---|---|---|---|---|
| 4c | 4-OCH₃, 6-Cl | 25 (S. aureus) | 78 (HsCDK5-p25) | |
| 4e | 3-NO₂, 7-F | 18 (E. coli) | 92 (CLK1) | |
| 6a | 4-Piperidinophenyl | N/A | 65 (SIRT2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
